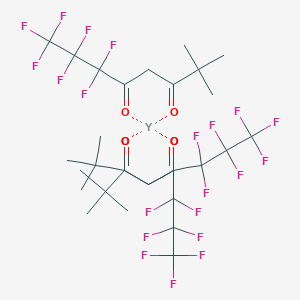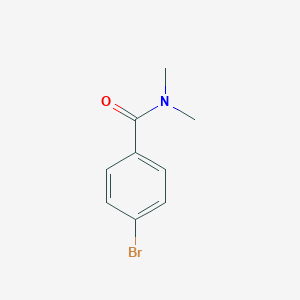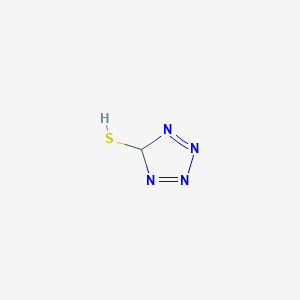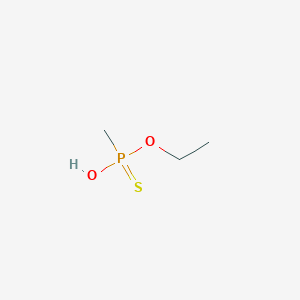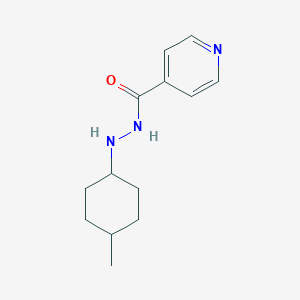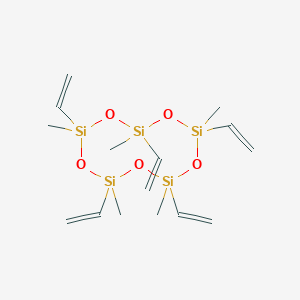
1-Methyl-2-methylenecyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-methylenecyclopropane (MMC) is a cyclic compound that has gained significant attention in the scientific community due to its unique chemical and physical properties. It is a colorless liquid that has a sweet odor and is highly flammable. MMC is a cyclopropane derivative that contains a methyl group and a methylene group in its structure. This compound has been extensively studied for its potential applications in various fields, including scientific research.
作用機序
The mechanism of action of 1-Methyl-2-methylenecyclopropane is not fully understood. However, it is believed that 1-Methyl-2-methylenecyclopropane acts as a cyclopropane mimic and can undergo various reactions similar to cyclopropane. 1-Methyl-2-methylenecyclopropane has been shown to undergo reactions such as ring-opening, ring-expansion, and ring-cleavage reactions, which are typical of cyclopropane derivatives.
生化学的および生理学的効果
The biochemical and physiological effects of 1-Methyl-2-methylenecyclopropane are not well understood. However, it has been shown to have a low toxicity profile and is not considered to be mutagenic or carcinogenic. 1-Methyl-2-methylenecyclopropane has been shown to have antifungal and antibacterial properties and has been used as a preservative in cosmetic products.
実験室実験の利点と制限
1-Methyl-2-methylenecyclopropane has several advantages as a reagent in laboratory experiments. It is a stable and easily handled compound that can be stored for an extended period. It is also a relatively inexpensive compound and is readily available. However, 1-Methyl-2-methylenecyclopropane has limitations in laboratory experiments, including its low reactivity and selectivity, which can limit its use in certain reactions.
将来の方向性
1-Methyl-2-methylenecyclopropane has potential applications in various fields, including pharmaceuticals, agrochemicals, and fragrances. Future research could focus on the development of new synthetic methods for 1-Methyl-2-methylenecyclopropane and its derivatives. Further studies could also explore the potential applications of 1-Methyl-2-methylenecyclopropane in drug discovery, as a solvent, and as a catalyst in various chemical reactions. Additionally, future research could focus on the development of new 1-Methyl-2-methylenecyclopropane-based materials with unique properties for use in various applications.
合成法
The synthesis of 1-Methyl-2-methylenecyclopropane can be achieved through several methods, including the reaction of cyclopropane with methyllithium and the reaction of methylenecyclopropane with methylmagnesium bromide. The most commonly used method for the synthesis of 1-Methyl-2-methylenecyclopropane is through the reaction of cyclopropane with methyllithium. This method involves the addition of methyllithium to cyclopropane, followed by the elimination of lithium cyclopropanide to yield 1-Methyl-2-methylenecyclopropane.
科学的研究の応用
1-Methyl-2-methylenecyclopropane has been used extensively in scientific research due to its unique chemical properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. 1-Methyl-2-methylenecyclopropane has also been used as a solvent, a reagent, and a catalyst in various chemical reactions.
特性
CAS番号 |
18631-84-0 |
|---|---|
製品名 |
1-Methyl-2-methylenecyclopropane |
分子式 |
C5H8 |
分子量 |
68.12 g/mol |
IUPAC名 |
1-methyl-2-methylidenecyclopropane |
InChI |
InChI=1S/C5H8/c1-4-3-5(4)2/h5H,1,3H2,2H3 |
InChIキー |
PKCSMQZDZICOIA-UHFFFAOYSA-N |
SMILES |
CC1CC1=C |
正規SMILES |
CC1CC1=C |
同義語 |
1-Methyl-2-methylenecyclopropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



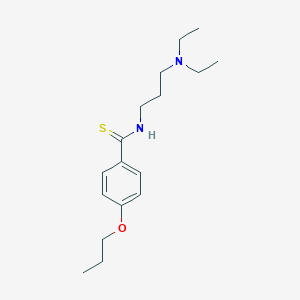
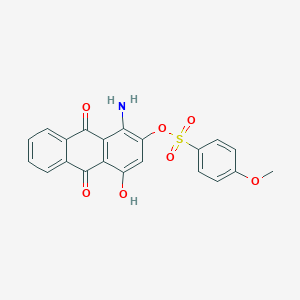
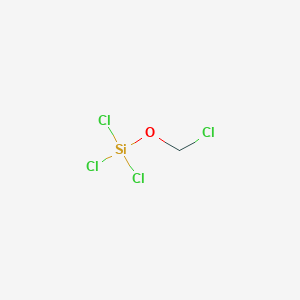
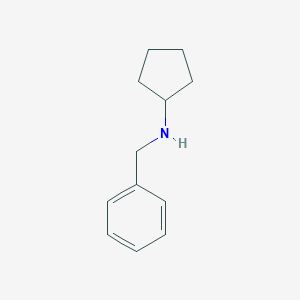
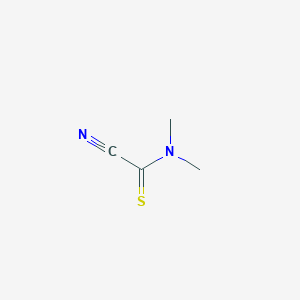
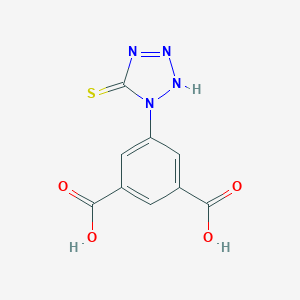
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
